molecular formula C8H9Br2NO2 B6266119 2-bromo-1-(2-methoxypyridin-3-yl)ethan-1-one hydrobromide CAS No. 1803587-81-6

2-bromo-1-(2-methoxypyridin-3-yl)ethan-1-one hydrobromide

Cat. No.: B6266119
CAS No.: 1803587-81-6
M. Wt: 311
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Description

2-bromo-1-(2-methoxypyridin-3-yl)ethan-1-one hydrobromide: is an organic compound with the molecular formula C8H9Br2NO2 and a molecular weight of 310.97 g/mol . This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Properties

CAS No.

1803587-81-6

Molecular Formula

C8H9Br2NO2

Molecular Weight

311

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-1-(2-methoxypyridin-3-yl)ethan-1-one hydrobromide typically involves the bromination of 1-(2-methoxypyridin-3-yl)ethan-1-one. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-bromo-1-(2-methoxypyridin-3-yl)ethan-1-one hydrobromide involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom can participate in halogen bonding, which enhances the compound’s binding affinity to its target. Additionally, the methoxy group can influence the compound’s electronic properties, affecting its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Comparison:

Biological Activity

2-bromo-1-(2-methoxypyridin-3-yl)ethan-1-one hydrobromide is an organic compound with the molecular formula C8H9Br2NO2 and a molecular weight of 310.97 g/mol. It is recognized for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula: C8H9Br2NO2
  • Molecular Weight: 310.97 g/mol
  • CAS Number: 1803587-81-6

The biological activity of 2-bromo-1-(2-methoxypyridin-3-yl)ethan-1-one hydrobromide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The bromine atom in the compound can participate in halogen bonding, enhancing binding affinity to biological targets. The methoxy group influences electronic properties, affecting reactivity and interactions with macromolecules such as proteins and nucleic acids .

Anticancer Properties

Research indicates that compounds similar to 2-bromo-1-(2-methoxypyridin-3-yl)ethan-1-one hydrobromide have shown potential anticancer activity through inhibition of bromodomain and extra-terminal (BET) proteins, which play critical roles in cancer cell proliferation and inflammation .

Inhibition Studies

A notable study highlighted the compound's ability to inhibit specific protein interactions involved in transcription regulation. The compound demonstrated selective inhibition of BET family bromodomains, which are implicated in various cancers .

Pharmacokinetics

Pharmacokinetic studies suggest that the compound exhibits favorable absorption characteristics. For instance, it has been evaluated for its oral bioavailability and pharmacokinetics in rodent models, showing a half-life consistent with its physicochemical properties .

Comparative Analysis with Related Compounds

Compound NameStructural DifferencesApplications
2-bromo-1-(4-methylpyridin-3-yl)ethan-1-one hydrobromideVarying position of substituentsOrganic synthesis, pharmaceutical research
2-bromo-1-(5-methylpyridin-3-yl)ethan-1-one hydrobromideDifferent methyl group positioningSimilar applications as above
2-bromo-1-(2-methoxypyridin-4-yl)ethan-1-one hydrobromidePosition of methoxy group variesUsed in drug discovery and synthesis

The structural variations among these compounds influence their reactivity and specificity towards biological targets, thereby affecting their therapeutic potential.

Study on BET Inhibition

A significant study explored the structure–activity relationship (SAR) of small-molecule inhibitors targeting BET bromodomains. Compounds similar to 2-bromo-1-(2-methoxypyridin-3-yl)ethan-1-one hydrobromide were assessed for their ability to inhibit IL6 production in LPS-stimulated human blood mononuclear cells, demonstrating effective anti-inflammatory properties with an EC50 value around 1.89 μM .

Synthesis and Applications

The synthesis of 2-bromo-1-(2-methoxypyridin-3-yl)ethan-1-one hydrobromide typically involves bromination processes using agents like N-bromosuccinimide (NBS). Its use as a building block for developing heterocyclic compounds highlights its versatility in organic synthesis and medicinal applications .

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